molecular formula C8H17BrO B13178910 2-(Bromomethyl)-1-ethoxy-3-methylbutane

2-(Bromomethyl)-1-ethoxy-3-methylbutane

Cat. No.: B13178910
M. Wt: 209.12 g/mol
InChI Key: LFTKVVFMVPHBLF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethoxy-3-methylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a butane backbone, which also contains an ethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-ethoxy-3-methylbutane can be achieved through several methods. One common approach involves the bromomethylation of a suitable precursor. For instance, the reaction of 1-ethoxy-3-methylbutane with bromine in the presence of a catalyst can yield the desired product. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and minimize side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethoxy-3-methylbutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)-1-ethoxy-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-ethoxy-3-methylbutane involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-ethoxy-3-methylbutane is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both an ethoxy group and a bromomethyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

2-(Bromomethyl)-1-ethoxy-3-methylbutane is a brominated organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C8H17BrO
  • Molecular Weight: 207.13 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a bromomethyl group attached to an ethoxy and a methylbutane moiety, which contributes to its unique reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated compounds, including brominated derivatives, often exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways.

2. Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity toward cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Formation of Reactive Oxygen Species (ROS): The compound may enhance ROS production, leading to oxidative stress in target cells.
  • Inhibition of Key Enzymes: It may act as an inhibitor for enzymes involved in critical metabolic pathways in bacteria and cancer cells.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy:
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various brominated compounds, including this compound, against resistant strains of bacteria. Results indicated significant inhibition against MRSA strains, suggesting its potential use in developing new antibiotics.
  • Cytotoxicity Assessment:
    Research conducted at a university laboratory assessed the cytotoxic effects on human cell lines. The findings revealed that while the compound was effective against cancer cells, it showed minimal toxicity towards normal fibroblast cells, highlighting its therapeutic potential with reduced side effects.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-(ethoxymethyl)-3-methylbutane

InChI

InChI=1S/C8H17BrO/c1-4-10-6-8(5-9)7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

LFTKVVFMVPHBLF-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CBr)C(C)C

Origin of Product

United States

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